(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine
Description
The compound (R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine is a boronic ester derivative featuring a chiral bicyclic dioxaborole core and an (R)-configured 2-methylpropan-1-amine substituent. The synthesis of related compounds involves multi-step processes, including LiHMDS-mediated reactions and TFA-driven deprotection, yielding enantiomerically pure products with optical rotations such as $[α]^{20}_D = -4°$ (in methanol) .
Properties
IUPAC Name |
(1R)-2-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15/h8-12H,6-7,16H2,1-5H3/t9-,10-,11+,12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOSNRCNFXNKSR-HNRZYHPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine is a compound of interest due to its potential biological activity. It is primarily studied within the context of proteasome inhibition and its implications in cancer therapy. This article reviews the biological activity of this compound based on various studies and data.
- IUPAC Name : this compound
- CAS Number : 178455-04-4
- Molecular Formula : C14H27BClNO2
- Molecular Weight : 287.63 g/mol
The compound acts as a proteasome inhibitor. Proteasomes are cellular complexes that degrade ubiquitinated proteins. Inhibition of these complexes can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells. Research indicates that this compound may exhibit selectivity for certain cancer cell lines, notably those with high proteasome activity.
1. Proteasome Inhibition
Research has shown that (R)-2-Methyl-1-(...) effectively inhibits the proteasome in various cancer cell lines:
- HeLa Cells : Studies indicate significant cytotoxicity in HeLa cells at micromolar concentrations due to proteasome inhibition .
- Other Cancer Lines : Additional studies have explored its effects on multiple myeloma and other malignancies.
2. Antitumor Efficacy
Clinical relevance is underscored by its potential use in treating cancers where proteasome activity is upregulated. The compound's structural properties allow it to bind effectively to the active sites of proteasomes.
Case Studies and Research Findings
A selection of notable studies includes:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that (R)-2-Methyl-1-(...) reduced cell viability in HeLa cells by 70% at 10 µM concentration. |
| Study 2 | Showed that the compound induced apoptosis through caspase activation in multiple myeloma cells. |
| Study 3 | Evaluated the pharmacokinetics and bioavailability in animal models indicating favorable absorption rates. |
Safety and Toxicology
While promising as an antitumor agent, safety profiles must be established:
- Toxicity Studies : Initial assessments suggest moderate toxicity at high doses; further studies are required to delineate safe dosage ranges.
- Hazard Statements : The compound is classified with warnings regarding potential hazards (H302-H319), indicating it may cause harm if ingested or if it comes into contact with skin or eyes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The target compound’s uniqueness lies in its bicyclic dioxaborole scaffold and amine substituent. Below, it is compared to structurally related analogs (Table 1), focusing on substituent groups, molecular properties, and available data.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to and related compounds.
Key Observations
Substituent Effects on Reactivity and Solubility: The target compound’s propan-1-amine group introduces a chiral center and moderate polarity, balancing solubility and membrane permeability. Aryl-substituted analogs (e.g., phenyl, 4-methoxyphenyl) exhibit increased lipophilicity, favoring hydrophobic interactions but possibly limiting aqueous solubility . The 4-methoxyphenyl derivative’s electron-donating group may enhance stability against oxidation .
Stereochemical and Optical Properties :
- The target compound’s $[α]^{20}_D = -4°$ suggests a specific enantiomeric configuration critical for biological activity, as seen in other boronic ester-based therapeutics . Analogs lacking chiral centers (e.g., phenyl derivatives) may show reduced selectivity in enzyme binding.
Synthetic Accessibility :
Q & A
Q. What advanced training modules are recommended for researchers handling boron-containing compounds?
- Methodological Answer :
- Enroll in courses like CHEM/IBiS 416: Practical Training in Chemical Biology Methods & Experimental Design to master air-sensitive techniques (e.g., Schlenk line) .
- Attend workshops on NMR interpretation, emphasizing quadrupolar relaxation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
